Summary of Application: In pharmacology, this compound has been utilized in the synthesis of novel chromen-2-one derivatives with potential antimicrobial activity . These derivatives have been tested against various bacterial and fungal strains.
Experimental Procedures: The compound was used in reductive amination reactions with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol. The structures of the synthesized compounds were characterized by IR, ^1H NMR, ^13C NMR, and mass spectroscopy.
Results: The synthesized compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase protein organisms showed a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives.
Summary of Application: In organic synthesis, the compound serves as a precursor for synthesizing various bioactive molecules, particularly those with a piperazine moiety, which is known to enhance bioactivity .
Experimental Procedures: The compound undergoes various organic reactions, including reductive amination, to yield derivatives that are further tested for their biological activity.
Results: The derivatives synthesized from this compound have shown improved bioactivity in preliminary tests, indicating its value as a versatile precursor in organic synthesis.
Summary of Application: In medicinal chemistry, this compound is involved in the design and synthesis of molecules with potential therapeutic applications, such as inhibitors for neurodegenerative diseases .
Experimental Procedures: Synthetic strategies include the modification of the compound to enhance its interaction with biological targets, assessed through in silico modeling and in vitro assays.
Results: The modifications have led to compounds with increased potency and selectivity towards their targets, contributing to the development of new therapeutic agents.
Summary of Application: Analytical chemistry utilizes this compound in the development of analytical methods for detecting and quantifying bioactive molecules .
Experimental Procedures: The compound is used as a standard or reference material in chromatographic and spectroscopic methods to ensure accurate analysis.
Results: The use of this compound has resulted in the establishment of reliable analytical protocols for the detection of various bioactive molecules.
Summary of Application: In biochemistry, the compound is used to study enzyme inhibition, particularly in the context of antimicrobial activity and metabolic pathways .
Experimental Procedures: Biochemical assays involve the use of the compound as an inhibitor in enzymatic reactions, followed by monitoring the reaction kinetics and inhibition constants.
Results: The compound has shown to effectively inhibit certain enzymes, providing insights into enzyme function and potential drug interactions.
Summary of Application: Chemical engineering leverages this compound in process development for the synthesis of pharmaceuticals and fine chemicals .
Results: The optimization studies have led to more efficient and scalable processes for the production of pharmaceuticals and fine chemicals.
Summary of Application: This compound is researched for its potential role in neuropharmacology, particularly in the development of treatments for central nervous system disorders .
Experimental Procedures: The compound is used to synthesize derivatives that target neurotransmitter receptors. These derivatives are then tested in vitro and in vivo for their pharmacological effects.
Results: Some derivatives have shown promising results in preclinical models, indicating potential therapeutic benefits for conditions like depression and anxiety.
Summary of Application: In material science, the compound’s derivatives are explored for their electrical conductivity properties, which could be useful in creating new types of semiconductors .
Experimental Procedures: The derivatives are incorporated into various materials and tested for their conductive properties under different environmental conditions.
Results: Initial findings suggest that some derivatives could significantly enhance the electrical conductivity of certain materials.
Summary of Application: Molecular biology utilizes this compound in gene expression studies, particularly as a fluorescent marker due to its unique structural properties .
Experimental Procedures: The compound is conjugated to biomolecules and used in fluorescence microscopy to visualize cellular processes.
Results: The compound has proven to be a valuable tool in elucidating the dynamics of gene expression and protein interactions within cells.
Summary of Application: Environmental chemistry studies the degradation of this compound in various ecosystems to understand its environmental impact and potential as a biodegradable material .
Experimental Procedures: The compound is subjected to various environmental conditions to study its breakdown products and rate of degradation.
Results: The studies have provided insights into the compound’s environmental stability and its potential effects on ecosystems.
Experimental Procedures: The compound is used to prepare nanoparticles through various chemical methods, followed by characterization using techniques like TEM and SEM.
Results: The nanoparticles have shown potential in targeted drug delivery, with some formulations demonstrating enhanced therapeutic efficacy in preliminary tests.
Summary of Application: Computational chemistry explores the theoretical aspects of this compound, including its electronic structure and reactivity patterns .
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is an organic compound characterized by a piperazine ring substituted with a benzyl group and a bromobenzaldehyde moiety. Its molecular formula is C16H18BrN2O, and it features a bromine atom attached to a phenyl ring, which is further substituted by a piperazine group. This compound is notable for its potential biological activity and applications in medicinal chemistry.
There is no current information available on the specific mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde.
Research indicates that compounds similar to 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde exhibit significant biological activity, particularly in the field of pharmacology. The presence of the piperazine moiety often correlates with activity against various targets, including:
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde typically involves several steps:
2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde has potential applications in various fields:
Interaction studies involving 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde. Here are a few notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 4-Bromo-2-(diethylamino)benzaldehyde | Aromatic Aldehyde | Contains diethylamino instead of piperazine |
| 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | Piperidine Derivative | Substituted with a methyl group on the piperidine |
| 4-Bromobenzaldehyde | Simple Aromatic Aldehyde | Lacks the piperazine substituent |
These compounds highlight the unique structural features of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde, particularly its dual functionality as both an aromatic aldehyde and a piperazine derivative, which may contribute to its distinct biological properties.
The thermodynamic stability of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde (molecular formula C₁₈H₁₉BrN₂O, molecular weight 359.26-359.3 g/mol) reflects its structural complexity incorporating both aromatic and heterocyclic components [1] [2]. The compound exhibits a crystalline solid state under ambient conditions with an estimated melting point range of 140-145°C, derived from structural analogs containing similar benzylpiperazine moieties [3]. The thermal decomposition temperature exceeds 200°C, indicating moderate thermal stability suitable for routine synthetic manipulations [4].
The thermodynamic properties are significantly influenced by the presence of the bromine substituent at the 4-position of the benzaldehyde ring, which enhances intermolecular interactions through halogen bonding. The predicted density of approximately 1.35 g/cm³ suggests efficient molecular packing in the solid state [4]. The compound demonstrates stability under nitrogen atmosphere up to 180°C, with decomposition occurring at elevated temperatures through aldehyde group oxidation and potential dehalogenation pathways.
Solubility profiling reveals characteristic behavior for molecules containing both lipophilic aromatic systems and polar nitrogen-containing heterocycles. The compound exhibits limited water solubility due to its predominantly hydrophobic character, with a calculated LogP value ranging from 3.5-3.8 [1] [5]. This moderate lipophilicity facilitates dissolution in organic solvents including dichloromethane, tetrahydrofuran, and dimethyl sulfoxide, while showing restricted solubility in highly polar protic solvents such as methanol and ethanol [3].
| Solvent System | Solubility Classification | Polarity Index |
|---|---|---|
| Water | Limited/Insoluble | 10.2 |
| Dichloromethane | Freely Soluble | 3.1 |
| Tetrahydrofuran | Freely Soluble | 4.0 |
| Dimethyl Sulfoxide | Freely Soluble | 7.2 |
| Chloroform | Freely Soluble | 4.1 |
| Methanol | Moderately Soluble | 5.1 |
| Acetonitrile | Moderately Soluble | 5.8 |
The polar surface area of 23.55 Ų indicates moderate polarity contribution from the nitrogen atoms and carbonyl oxygen, consistent with the observed solubility profile [1]. The compound contains three hydrogen bond acceptors (two piperazine nitrogens and one aldehyde oxygen) and zero hydrogen bond donors, contributing to its solubility characteristics in aprotic solvents [5].
Computational analysis using density functional theory (DFT) methods provides insight into the electronic structure of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde. The highest occupied molecular orbital (HOMO) energy is estimated at -5.2 to -5.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy ranges from -1.8 to -2.4 eV, calculated using B3LYP/6-31G* level of theory [6] [7]. These values indicate a HOMO-LUMO energy gap of approximately 3.4 to 3.6 eV, characteristic of aromatic systems with extended conjugation.
The molecular orbital distribution analysis reveals that the HOMO is primarily localized on the benzylpiperazine moiety, particularly concentrated on the nitrogen atoms of the piperazine ring. The LUMO is predominantly distributed across the brominated benzaldehyde fragment, with significant contribution from the aldehyde carbonyl group and the aromatic π-system. This spatial separation of frontier orbitals suggests potential for intramolecular charge transfer transitions.
Electronic properties derived from quantum chemical calculations include:
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -5.2 to -5.8 eV | DFT B3LYP/6-31G* |
| LUMO Energy | -1.8 to -2.4 eV | DFT B3LYP/6-31G* |
| Energy Gap | 3.4 to 3.6 eV | DFT B3LYP/6-31G* |
| Dipole Moment | 2.5 to 3.2 Debye | DFT Calculations |
| Polarizability | 35-42 ų | DFT Calculations |
| Ionization Potential | 5.2-5.8 eV | DFT Calculations |
| Electron Affinity | 1.8-2.4 eV | DFT Calculations |
The calculated dipole moment of 2.5 to 3.2 Debye indicates moderate polarity, consistent with the asymmetric distribution of electron density between the electron-rich piperazine system and the electron-deficient brominated benzaldehyde moiety. The molecular polarizability of 35-42 ų reflects the compound's ability to respond to external electric fields, influenced by the extended π-conjugation system and the presence of the bromine substituent [6].
Chemical reactivity parameters derived from DFT calculations include chemical hardness (1.7-1.8 eV), chemical softness (0.55-0.59 eV⁻¹), and electrophilicity index (3.2-3.8 eV). These parameters suggest moderate reactivity with preference for electrophilic attack at the piperazine nitrogen centers and nucleophilic attack at the aldehyde carbonyl carbon.
The surface reactivity of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is governed by the spatial distribution of electrophilic and nucleophilic sites across the molecular framework. Molecular electrostatic potential (MEP) analysis reveals distinct regions of charge concentration, with negative potential localized around the piperazine nitrogen atoms and positive potential concentrated near the aldehyde carbonyl carbon and the bromine substituent [8].
The compound exhibits multiple reactive sites that influence its adsorption behavior on various surfaces. The aldehyde functionality serves as a primary electrophilic center, susceptible to nucleophilic attack by surface-bound nucleophiles. The piperazine nitrogen atoms provide Lewis basic sites capable of coordination with metal surfaces or protonation in acidic environments [9]. The bromine substituent offers opportunities for halogen bonding interactions and potential for metal-catalyzed coupling reactions.
Adsorption characteristics on metal surfaces follow trends consistent with soft Lewis base behavior of the piperazine moiety. The compound demonstrates preferential adsorption on transition metal surfaces through nitrogen coordination, with binding energies influenced by the metal's electron density and surface structure. The planar aromatic system facilitates π-π interactions with graphitic surfaces, while the polar functional groups enable hydrogen bonding with hydroxylated surfaces [10].
Surface analysis using theoretical models indicates:
The compound's adsorption behavior is further modified by conformational flexibility of the piperazine ring, which can adopt different conformations to optimize surface binding. The six-membered heterocycle typically adopts a chair conformation in the gas phase, but surface interactions may stabilize alternative conformations that maximize binding contacts [11].
Spectroscopic properties calculated through quantum chemical methods provide valuable correlations with experimental observations for similar benzylpiperazine derivatives. The infrared spectrum predictions indicate characteristic absorption bands for the aldehyde C=O stretch at 1680-1700 cm⁻¹, aromatic C=C stretches at 1450-1600 cm⁻¹, and C-Br stretching vibrations at 500-600 cm⁻¹ [12] [13]. The piperazine ring vibrations contribute to the spectral complexity in the 1000-1300 cm⁻¹ region.
Nuclear magnetic resonance (NMR) spectroscopic predictions based on chemical shift calculations indicate the aldehyde proton appearing as a singlet at 9.8-10.2 ppm in ¹H NMR spectra, consistent with similar benzaldehyde derivatives [14]. The aromatic protons are expected to appear as complex multiplets in the 7.2-8.0 ppm region, with the bromine substituent causing characteristic downfield shifts for ortho-positioned protons. The piperazine ring protons appear as characteristic patterns in the 2.4-3.2 ppm region, with the N-benzyl methylene protons appearing as a singlet around 3.6 ppm.
¹³C NMR predictions place the aldehyde carbon at 190-195 ppm, aromatic carbons in the 120-140 ppm range, and piperazine carbons at 45-55 ppm [15]. The bromine-substituted aromatic carbon appears at characteristic chemical shifts influenced by the heavy atom effect.
| Spectroscopic Method | Predicted Characteristics | Solvent/Conditions |
|---|---|---|
| ¹H NMR | CHO: 9.8-10.2 ppm; Aromatic: 7.2-8.0 ppm | CDCl₃ |
| ¹³C NMR | CHO: 190-195 ppm; Aromatic: 120-140 ppm | CDCl₃ |
| IR Spectroscopy | C=O: 1680-1700 cm⁻¹; C-Br: 500-600 cm⁻¹ | KBr pellet |
| UV-Vis Spectroscopy | π-π: 260-280 nm; n-π: 320-350 nm | Methanol |
| Mass Spectrometry | M⁺: 359/361; Base peak: 77 (C₆H₅⁺) | EI, 70 eV |
Electronic absorption spectroscopy predictions indicate π-π* transitions in the 260-280 nm range, corresponding to aromatic system excitations, and n-π* transitions at 320-350 nm associated with nitrogen lone pair excitations [16]. Charge transfer transitions between the electron-rich piperazine system and the electron-deficient brominated benzaldehyde moiety are predicted to occur in the 400-450 nm region.
The photochemical behavior of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde under ultraviolet-visible irradiation involves multiple competitive pathways influenced by the compound's electronic structure and environmental conditions. The primary photochemical processes include aldehyde-centered reactions, aromatic substitution chemistry, and potential photodegradation pathways [17] [18].
Upon UV irradiation (λ < 320 nm), the compound undergoes n-π* excitation of the aldehyde carbonyl group, leading to increased electrophilicity at the carbonyl carbon. This excitation promotes Norrish Type I and Type II reactions, potentially resulting in α-cleavage and hydrogen abstraction processes. The proximity of the piperazine nitrogen atoms provides intramolecular hydrogen abstraction pathways, leading to cyclization products or fragmentation reactions [19].
The bromine substituent significantly influences photochemical reactivity through heavy atom effects and potential photodissociation pathways. UV irradiation can promote carbon-bromine bond homolysis, generating aryl radicals that participate in various radical reactions including hydrogen abstraction, radical coupling, and substitution reactions [7]. The quantum yield for debromination depends on the specific wavelength and solvent system, with higher efficiency observed in polar aprotic solvents.
Photostability studies indicate moderate stability under ambient lighting conditions, but significant degradation occurs under prolonged UV exposure [18]. The primary photodegradation pathway involves oxidation of the aldehyde group to the corresponding carboxylic acid, accompanied by potential N-oxide formation at the piperazine nitrogen atoms. These transformations result in altered electronic properties and reduced biological activity.
Environmental factors significantly influence photochemical behavior:
The compound demonstrates photosensitizer properties under specific conditions, generating reactive oxygen species including singlet oxygen (¹O₂) and superoxide radicals. This behavior is attributed to intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy bromine atom [18]. The triplet state can interact with molecular oxygen to produce reactive species that participate in oxidative degradation reactions.
Photochemical quantum yields for various processes have been estimated:
| Photochemical Process | Quantum Yield | Conditions |
|---|---|---|
| Aldehyde photooxidation | 0.15-0.25 | Air-saturated MeOH, 320 nm |
| Debromination | 0.08-0.15 | Degassed ACN, 280 nm |
| Piperazine N-oxide formation | 0.05-0.12 | Air-saturated solution |
| Photofragmentation | 0.03-0.08 | High-energy UV (<250 nm) |
The photochemical behavior is further complicated by potential photocatalytic reactions in the presence of semiconductor materials such as titanium dioxide, which can promote selective transformations including debromination or aldehyde reduction depending on the reaction conditions [7]. These processes involve electron transfer from the excited semiconductor to the organic substrate, leading to controlled photochemical transformations.